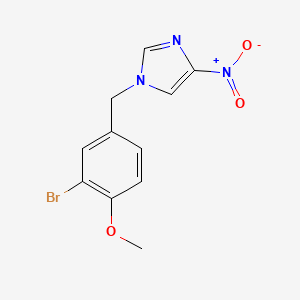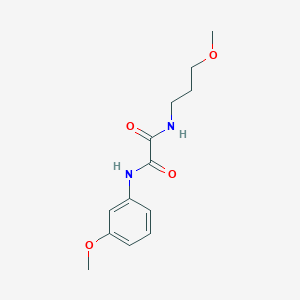![molecular formula C27H29N3O7S B11631944 Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyridine ring, a cyano group, and multiple functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their respective reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the tetrahydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate: Shares structural similarities but differs in the presence of a thienyl group and a pyran ring.
Phenylboronic pinacol esters: Similar in terms of functional group diversity but differ in their core structures and specific applications.
Uniqueness
Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its unique combination of functional groups and the tetrahydropyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C27H29N3O7S |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
methyl 5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H29N3O7S/c1-6-15-9-7-8-10-18(15)29-21(31)14-38-26-17(13-28)22(23(25(32)30-26)27(33)37-5)16-11-19(34-2)24(36-4)20(12-16)35-3/h7-12,22-23H,6,14H2,1-5H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
DQPGIOZFGMUAJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)


![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)
![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631910.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)

![3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one](/img/structure/B11631942.png)
